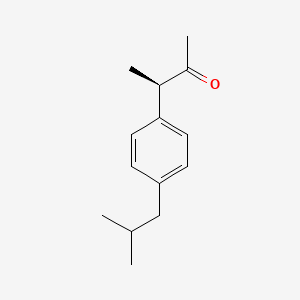

(R)-3-(4-Isobutyl-phenyl)-butan-2-one

描述

(R)-3-(4-Isobutyl-phenyl)-butan-2-one is a chiral ketone derivative featuring a phenyl ring substituted with an isobutyl group at the para position and a ketone group at the second carbon of a four-carbon chain. Its stereochemistry (R-configuration) and bulky isobutyl substituent distinguish it from simpler phenylbutanone analogs.

属性

分子式 |

C14H20O |

|---|---|

分子量 |

204.31 g/mol |

IUPAC 名称 |

(3R)-3-[4-(2-methylpropyl)phenyl]butan-2-one |

InChI |

InChI=1S/C14H20O/c1-10(2)9-13-5-7-14(8-6-13)11(3)12(4)15/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1 |

InChI 键 |

VOYZJYGIHFRNAG-NSHDSACASA-N |

手性 SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)C |

规范 SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)C |

产品来源 |

United States |

准备方法

合成路线和反应条件

(R)-3-(4-异丁基苯基)丁烷-2-酮的合成通常涉及在催化条件下将4-异丁基苯甲醛与合适的酮反应。一种常见的方法包括使用格氏试剂,其中4-异丁基苯甲醛与从合适的烷基卤化物衍生的格氏试剂反应。 该反应在惰性气氛中进行,通常在氮气或氩气下进行,产物通过闪式色谱等技术进行纯化 .

工业生产方法

(R)-3-(4-异丁基苯基)丁烷-2-酮的工业生产可能涉及使用与上述类似的方法进行大规模合成,但针对更高的产量和效率进行了优化。使用连续流动反应器和自动化系统可以增强生产过程,确保最终产品的质量和纯度一致。

化学反应分析

反应类型

(R)-3-(4-异丁基苯基)丁烷-2-酮会经历各种化学反应,包括:

氧化: 该化合物可以被氧化生成相应的羧酸或酮。

还原: 还原反应可以将酮基转化为醇。

取代: 芳香环可以发生亲电取代反应,例如硝化或卤化。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。

取代: 亲电取代反应可以使用硝酸 (HNO3) 等试剂进行硝化或用溴 (Br2) 进行溴化。

形成的主要产物

氧化: 形成羧酸或酮。

还原: 形成醇。

取代: 形成硝基或卤代衍生物。

科学研究应用

(R)-3-(4-异丁基苯基)丁烷-2-酮在科学研究中具有广泛的应用:

化学: 用作有机合成的构建块,以及作为各种化学反应中的试剂。

生物学: 研究其潜在的生物活性及其与生物分子的相互作用。

医学: 研究其潜在的治疗特性,以及作为药物开发的前体。

工业: 用于生产香料、香精和其他芳香化合物.

作用机制

(R)-3-(4-异丁基苯基)丁烷-2-酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物的芳香环和官能团使其能够参与各种生化相互作用,可能影响酶活性、受体结合和信号转导途径。 关于其分子靶点和途径的详细研究正在进行中,以阐明其确切的作用机制 .

相似化合物的比较

Key Observations :

- Fluorine (): Electron-withdrawing group increases polarity and enzyme-binding affinity. Hydroxy/Methoxy (Zingerone): Polar groups enable hydrogen bonding, influencing solubility and antioxidant activity .

- Stereochemistry : The (R)-configuration of the target compound may offer enantioselective interactions with biological targets, a factor absent in racemic or simpler analogs .

Tyrosinase Inhibition

常见问题

Q. What are the optimal conditions for the asymmetric synthesis of (R)-3-(4-Isobutyl-phenyl)-butan-2-one to achieve high enantiomeric excess?

Methodological Answer: Asymmetric synthesis of chiral ketones like this compound can be achieved using chiral transition metal catalysts. For example, ruthenium complexes with phosphine ligands (e.g., [(R)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]ruthenium(II)) have demonstrated high enantioselectivity in similar ketone syntheses . Key parameters include:

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the isobutyl-phenyl substituents and ketone group. Compare chemical shifts with structurally related compounds (e.g., 4-phenyl-2-butanone, δ ~2.1 ppm for the methyl ketone group) .

- Chiral HPLC : Use columns like CHIRALCEL® OD-H with hexane/isopropanol (95:5) to verify enantiomeric purity (>98% ee) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C₁₄H₂₀O; expected [M+H]+ = 205.1594) .

Q. What are the key safety protocols for storing and handling this compound based on its physicochemical properties?

Methodological Answer:

- Storage : Store at -20°C in amber vials to prevent thermal degradation and photolysis, as recommended for analogous aryl ketones .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Waste must be segregated and treated by certified hazardous waste facilities .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, as organic ketones are prone to oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound enantiomers?

Methodological Answer: Contradictions in bioactivity may arise from enantiomeric impurities or assay variability. To address this:

- Enantiopurity Verification : Re-analyze batches using chiral HPLC and compare with reference standards .

- Standardized Assays : Use harmonized in vitro models (e.g., CYP450 enzyme assays with controlled pH and temperature) to minimize inter-lab variability .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., IFRA safety assessments for structurally related ketones) to identify consensus trends .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in organic reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model electrophilic attack sites on the ketone group. Compare with NIST Chemistry WebBook data for similar compounds .

- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic solvents like DMF) on reaction kinetics using GROMACS .

- Docking Studies : Predict binding affinities with target proteins (e.g., cytochrome P450) using AutoDock Vina .

Q. What experimental design considerations are critical when studying the photostability of this compound under various light conditions?

Methodological Answer:

- Light Source Calibration : Use calibrated UV-Vis lamps (e.g., 365 nm for UVA) and measure irradiance with a radiometer .

- Degradation Monitoring : Collect time-point samples for LC-MS analysis to track photoproduct formation (e.g., oxidation to carboxylic acids) .

- Control Groups : Include dark controls and antioxidants (e.g., BHT) to differentiate light-induced vs. thermal degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。